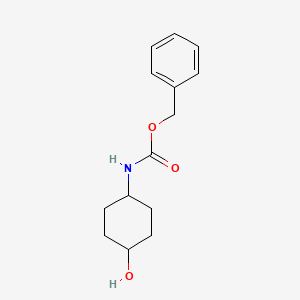![molecular formula C21H24N4O3S B2553342 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886923-93-9](/img/structure/B2553342.png)
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is an intriguing compound due to its complex structure and potential applications. This compound is characterized by a fusion of benzimidazole and piperazine rings, making it a notable candidate in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach begins with the preparation of the benzimidazole derivative, followed by sulfonylation using ethyl sulfonyl chloride. The resulting intermediate is then subjected to piperazine alkylation to achieve the final product.
Industrial production methods: In an industrial setting, this compound can be synthesized using high-throughput automated synthesizers. These methods ensure the consistent quality and scalability of production, while stringent control of reaction parameters such as temperature, pressure, and reaction time optimizes yield.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: : The ethyl sulfonyl group can undergo oxidative transformations to form sulfone or sulfonic acid derivatives.
Reduction: : The benzimidazole moiety may undergo reduction to yield partially hydrogenated derivatives.
Common reagents and conditions used in these reactions:
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles such as halides, amines, or alkoxides under basic or acidic conditions.
Major products formed from these reactions:
From oxidation: Sulfone or sulfonic acid derivatives.
From reduction: Hydrogenated benzimidazole derivatives.
From substitution: Functionalized benzimidazole or piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone has diverse applications:
Chemistry: : Used as a precursor for complex organic synthesis.
Biology: : Potential as a scaffold for developing bioactive molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in neuropharmacology due to its piperazine moiety.
Industry: : Employed in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. In neuropharmacology, for example, the piperazine ring can bind to neurotransmitter receptors, modulating their activity. The benzimidazole portion can interact with enzymes or nucleic acids, influencing various biological pathways.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds might include:
2-(ethylsulfonyl)-1H-benzo[d]imidazole: : Lacks the piperazine ring.
1-(4-phenylpiperazin-1-yl)ethanone: : Missing the benzimidazole moiety.
There you go! Let’s unravel more mysteries of chemistry?
Propiedades
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-29(27,28)21-22-18-10-6-7-11-19(18)25(21)16-20(26)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBSVWQXWBERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
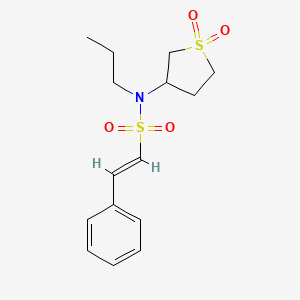
![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)
![8-{2-[(2E)-but-2-en-1-yloxy]phenyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2553263.png)
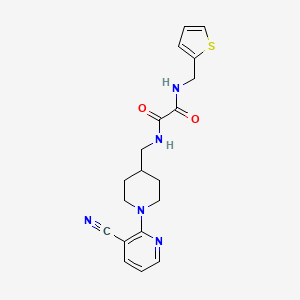
![methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2553267.png)
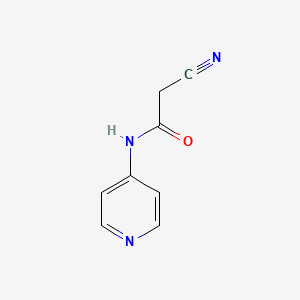
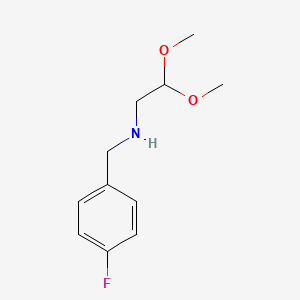
![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoicacid](/img/structure/B2553272.png)
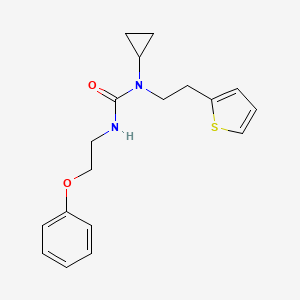
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)
